molecular formula C23H20N2O4S B2779844 4-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]butanamide CAS No. 922849-50-1

4-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]butanamide

Cat. No.: B2779844
CAS No.: 922849-50-1
M. Wt: 420.48
InChI Key: KSUJKDOWEAOZHI-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]butanamide is a synthetic chemical compound designed for research and development applications, particularly in medicinal chemistry and drug discovery. This molecule incorporates a 1,3-benzoxazole scaffold, which is recognized in medicinal chemistry as a privileged structure found in compounds with a broad spectrum of reported biological activities . The benzoxazole moiety is present in bioactive molecules studied for their potential antimicrobial, anticancer, anti-inflammatory, and antiviral effects . The specific molecular architecture of this compound, which conjugates a benzenesulfonyl butanamide chain with a benzoxazole-containing anilide, suggests potential for investigating its mechanism of action and interaction with various biological targets. Researchers may explore its utility as a potential inhibitor or modulator of specific enzymes or cellular pathways. Based on the properties of analogous benzoxazole derivatives, this compound is of significant interest for hit-to-lead optimization and structure-activity relationship (SAR) studies in oncology and infectious disease research . It is offered as a high-purity material for in vitro biological screening and experimental use. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human use.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c26-22(14-7-15-30(27,28)19-10-2-1-3-11-19)24-18-9-6-8-17(16-18)23-25-20-12-4-5-13-21(20)29-23/h1-6,8-13,16H,7,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUJKDOWEAOZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]butanamide typically involves multiple steps, starting with the preparation of the benzo[d]oxazole core. One common method involves the rhodium-catalyzed coupling-cyclization reaction of isocyanides with 2-azidophenyloxyacrylates . This reaction allows for the formation of the benzo[d]oxazole ring in a single step.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

4-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The benzo[d]oxazole moiety can interact with various enzymes and receptors, modulating their activity. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]butanamide, we compare it with structurally related compounds, focusing on substituent effects, molecular properties, and reported bioactivity.

Table 1: Structural and Molecular Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
This compound (Target) Benzoxazol-2-yl, benzenesulfonyl C23H19N3O4S 449.48 Oxygen-containing heterocycle
4-(1,3-Benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)butanamide Benzothiazol-2-ylsulfanyl, thiazol-2-yl C14H13N3OS3 343.47 Sulfur-rich scaffold
4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide Methyl-p-toluenesulfonylamino, thiazol-2-yl C15H19N3O3S2 361.46 N-methylated sulfonamide
N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide Benzodiazol-2-yl, 4-fluorobenzenesulfonyl C23H20FN3O3S 461.49 Fluorine substitution, benzimidazole core

Key Observations:

Heterocyclic Core Influence: The benzoxazole group in the target compound provides a rigid, planar structure with moderate polarity due to the oxygen atom.

The methyl-p-toluenesulfonylamino group in introduces steric bulk, which may reduce membrane permeability compared to the target compound .

Biological Activity Trends :

  • Compounds with thiazole or benzothiazole moieties (e.g., ) often exhibit antimicrobial or anticancer activity due to sulfur’s role in redox modulation .
  • Fluorinated sulfonamides (e.g., ) are frequently explored in kinase inhibition (e.g., VEGFR, EGFR) owing to enhanced binding specificity and metabolic stability .

Molecular Weight and Solubility :

  • The target compound (MW 449.48) is heavier than (343.47) but lighter than (461.49). Higher molecular weight in correlates with reduced solubility, mitigated by the fluorine atom’s polar effects.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to (azide substitution) or (sulfonamide coupling), though optimization is required to address steric hindrance from the benzoxazole ring.
  • Structure-Activity Relationship (SAR) :
    • Oxygen vs. Sulfur: Benzoxazole’s oxygen may reduce cytotoxicity compared to sulfur-containing analogs like , as seen in preliminary toxicity screens for related compounds .
    • Fluorine Substitution: The absence of fluorine in the target compound could limit its binding to targets requiring halogen bonds (e.g., certain proteases), as observed in .

Biological Activity

The compound 4-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]butanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its anti-inflammatory properties, synthesis, and mechanisms of action based on recent research findings.

Chemical Structure

The compound features a complex structure that can be broken down into several functional groups:

  • Benzenesulfonyl group: Contributes to the compound's solubility and interaction with biological targets.
  • Benzoxazole moiety: Known for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
  • Butanamide chain: Provides structural stability and may influence the compound's pharmacokinetics.

Anti-inflammatory Effects

Recent studies have demonstrated that compounds similar to This compound exhibit significant anti-inflammatory activities. For instance, a study synthesized several benzoxazole derivatives and evaluated their effects on inflammatory cytokines such as IL-1β, IL-6, and TNF-α. Among the synthesized compounds, certain derivatives showed potent inhibition of these cytokines in vitro and in vivo, indicating their potential as therapeutic agents for inflammatory diseases .

Key Findings:

  • Inhibition of Cytokine Expression: Compounds were shown to significantly reduce mRNA levels of IL-1β and IL-6 in liver tissue samples from LPS-induced inflammation models.
  • Mechanism of Action: The compounds inhibited pathways involving STAT3 and NF-κB, which are critical in mediating inflammatory responses .

Toxicity Assessment

The safety profile of the compound was assessed through liver function tests (ALT and AST levels), which indicated no significant hepatotoxicity at effective doses. This suggests a favorable therapeutic index for further development .

Study 1: Synthesis and Evaluation of Benzoxazole Derivatives

In a comprehensive study, researchers synthesized a series of benzoxazole derivatives, including those with the butanamide moiety. The evaluation included:

CompoundIL-1β Inhibition (%)IL-6 Inhibition (%)Cytotoxicity (IC50)
5d8578>100 µM
5f9082>100 µM
4d8880>100 µM

These results indicate that compounds with specific substitutions on the benzoxazole ring exhibited enhanced anti-inflammatory properties while maintaining low toxicity levels .

Study 2: In Vivo Efficacy

Another study investigated the in vivo efficacy of selected benzoxazole derivatives. Mice treated with these compounds showed:

  • Significant reduction in inflammatory markers : Levels of IL-1β, IL-6, and TNF-α were markedly decreased.
  • Improved clinical symptoms : Mice exhibited reduced signs of inflammation compared to control groups receiving only LPS .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 4-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]butanamide with high purity?

  • Methodology : Optimize reaction conditions using temperature control (e.g., 60–80°C), anhydrous solvents (e.g., dimethylformamide), and catalysts (e.g., triethylamine) to facilitate coupling reactions. Purification via High-Performance Liquid Chromatography (HPLC) or column chromatography is essential to achieve >95% purity, as validated in similar sulfonamide-benzoxazole hybrids .
  • Key Challenges : Side reactions may occur due to the reactivity of the benzenesulfonyl group; monitor intermediates via thin-layer chromatography (TLC) to isolate the desired product .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm backbone connectivity and substituent positions.
  • High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
  • FT-IR to identify functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹, benzoxazole C=N stretch at ~1620 cm⁻¹) .

Q. How does the benzoxazole moiety influence the compound’s solubility and stability?

  • Methodology : Perform logP calculations (e.g., XlogP3) to predict lipophilicity. Experimental solubility can be tested in DMSO/PBS mixtures. The benzoxazole ring enhances π-π stacking but may reduce aqueous solubility; stability studies under varying pH (4–9) and temperatures (25–37°C) are recommended .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of structurally analogous sulfonamide-benzoxazole derivatives?

  • Methodology :

  • Comparative SAR Analysis : Systematically vary substituents (e.g., halogens, methoxy groups) and evaluate activity against standardized assays (e.g., kinase inhibition, cytotoxicity). For example, fluorination at the phenyl ring may enhance target binding affinity, while nitro groups could introduce redox-related cytotoxicity .
  • Meta-Analysis : Re-evaluate data using consistent assay conditions (e.g., cell lines, incubation times) to isolate structural effects from experimental variability .

Q. What experimental designs are recommended for studying the compound’s interaction with enzymatic targets (e.g., kinases, proteases)?

  • Methodology :

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding kinetics (KD, kon/koff).
  • Molecular Dynamics Simulations : Model interactions with active sites (e.g., hydrogen bonding with benzenesulfonyl groups, hydrophobic contacts with benzoxazole). Cross-validate with mutagenesis studies to identify critical residues .

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodology :

  • Microsomal Stability Assays : Test metabolic stability using liver microsomes (human/rodent) to identify vulnerable sites (e.g., ester hydrolysis, oxidative metabolism).
  • Pro-drug Derivatization : Modify polar groups (e.g., amide-to-ester conversion) to enhance membrane permeability, followed by enzymatic cleavage in target tissues .

Key Considerations

  • Avoid Commercial Bias : Focus on peer-reviewed synthesis protocols rather than supplier-specific methods.
  • Data Reproducibility : Document reaction scales, solvent batches, and equipment calibration to mitigate variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.